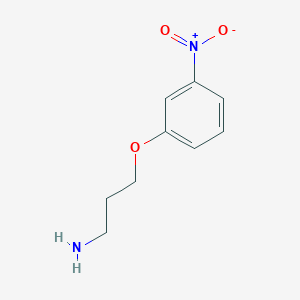
2-Amino-4-hydroxy-3-methylbenzonitrile
Vue d'ensemble
Description
“2-Amino-4-hydroxy-3-methylbenzonitrile” is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “2-Amino-4-hydroxy-3-methylbenzonitrile” consists of a benzene ring with an amino group (NH2), a hydroxy group (OH), and a methyl group (CH3) attached to it, along with a nitrile group (CN) .Physical And Chemical Properties Analysis
“2-Amino-4-hydroxy-3-methylbenzonitrile” has physical and chemical properties typical of a compound with its molecular structure. It has a molecular weight of 148.16 g/mol .Applications De Recherche Scientifique
Chemistry and Biological Activities of Similar Compounds
Research on compounds structurally related to 2-Amino-4-hydroxy-3-methylbenzonitrile, such as mimosine and various parabens, has shown a wide array of chemical and biological activities. These activities include antimicrobial properties, environmental persistence, and potential for endocrine disruption. For instance, parabens, which share a hydroxybenzoic acid moiety with the compound of interest, are widely used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs due to their antimicrobial properties. However, their environmental persistence and potential for endocrine disruption have raised concerns (Haman et al., 2015).
Applications in Advanced Oxidation Processes
Compounds structurally related to 2-Amino-4-hydroxy-3-methylbenzonitrile have been investigated for their roles in advanced oxidation processes (AOPs), highlighting their potential utility in environmental remediation. For example, the degradation pathways, by-products, and biotoxicity of acetaminophen in AOPs have been extensively studied, suggesting the relevance of understanding the chemical behavior of similar compounds in environmental contexts (Qutob et al., 2022).
Role in Catalysis and Material Science
The review on ionic liquid-based catalysts for CO2 conversion into quinazoline-2,4(1H,3H)-diones discusses the critical role of catalysts, including those derived from aminobenzonitriles, in carbon capture and utilization strategies. This research points to the significance of understanding the catalytic mechanisms of compounds like 2-Amino-4-hydroxy-3-methylbenzonitrile for developing novel solutions to environmental challenges (Zhang et al., 2023).
Antimicrobial Potential and Health Implications
Chitosan and its derivatives, similar in function to the compound of interest due to their antimicrobial properties, have been reviewed for their potential in various applications, including food preservation and pharmaceutical formulations. This literature highlights the importance of chemical modifications to enhance the antimicrobial effectiveness and specificity of such compounds (Raafat & Sahl, 2009).
Propriétés
IUPAC Name |
2-amino-4-hydroxy-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-7(11)3-2-6(4-9)8(5)10/h2-3,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRYGFSYGXKOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541499 | |
| Record name | 2-Amino-4-hydroxy-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-hydroxy-3-methylbenzonitrile | |
CAS RN |
102569-26-6 | |
| Record name | 2-Amino-4-hydroxy-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

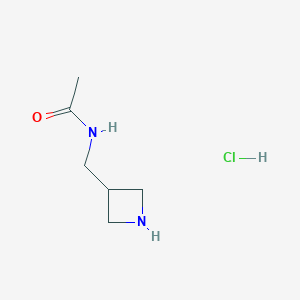
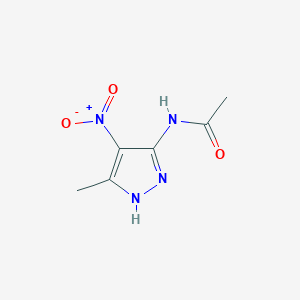



![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)
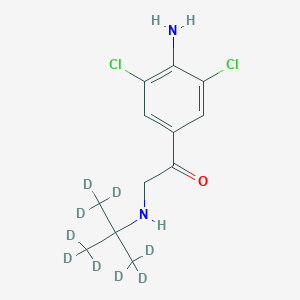
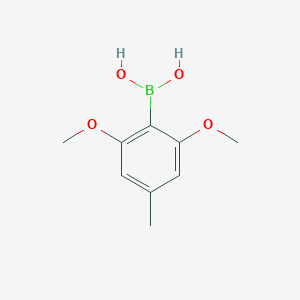


![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)

